Clrch2NHP(pU)6
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Overview
Description
The compound Clrch2NHP(pU)6 is a complex chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorinated methylene group attached to a nitrogen-phosphorus backbone, which is further linked to a polyurea structure. The intricate structure of this compound makes it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clrch2NHP(pU)6 typically involves a multi-step process. The initial step includes the chlorination of a methylene group, followed by the introduction of a nitrogen-phosphorus linkage. This is achieved through a series of reactions involving chlorinated methylene precursors and phosphorus-containing reagents under controlled conditions. The final step involves the polymerization of the resulting intermediate to form the polyurea structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high conversion rates. The use of catalysts and specific reaction temperatures are crucial in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Clrch2NHP(pU)6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The chlorinated methylene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Scientific Research Applications
Clrch2NHP(pU)6 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Clrch2NHP(pU)6 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Methylenes: Compounds with similar chlorinated methylene groups.
Nitrogen-Phosphorus Compounds: Compounds with nitrogen-phosphorus linkages.
Polyureas: Compounds with polyurea structures.
Uniqueness
Clrch2NHP(pU)6 stands out due to its combination of a chlorinated methylene group, nitrogen-phosphorus linkage, and polyurea structure. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy]phosphonamidic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H81ClN14O48P6/c1-73(19-12-65)28-4-2-27(3-5-28)20-66-128(99,100)111-22-30-48(43(88)54(118-30)75-14-7-36(81)68-60(75)94)123-130(103,104)113-24-32-50(45(90)56(120-32)77-16-9-38(83)70-62(77)96)125-132(107,108)115-26-34-52(47(92)58(122-34)79-18-11-40(85)72-64(79)98)127-133(109,110)116-25-33-51(46(91)57(121-33)78-17-10-39(84)71-63(78)97)126-131(105,106)114-23-31-49(44(89)55(119-31)76-15-8-37(82)69-61(76)95)124-129(101,102)112-21-29-41(86)42(87)53(117-29)74-13-6-35(80)67-59(74)93/h2-11,13-18,29-34,41-58,86-92H,12,19-26H2,1H3,(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H2,66,99,100)(H,67,80,93)(H,68,81,94)(H,69,82,95)(H,70,83,96)(H,71,84,97)(H,72,85,98)/t29-,30-,31-,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWBUGWIGALIAH-GSUROWPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=CC(=O)NC9=O)O)OP(=O)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)O)OP(=O)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=CC(=O)NC9=O)O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H81ClN14O48P6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2035.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83210-83-7 |
Source
|
Record name | 4-(N-2-Chloroethyl-N-methylamino)-benzylphosphamide hexauridylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083210837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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